molecular formula C9H15NO3 B12769333 Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione CAS No. 90609-00-0

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione

Cat. No.: B12769333
CAS No.: 90609-00-0
M. Wt: 185.22 g/mol
InChI Key: JTMYNVXDMZPYFG-UHFFFAOYSA-N
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Description

Chemical Identity: Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione (CAS 702-54-5) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol. It belongs to the oxazine-dione class, characterized by a six-membered ring containing both oxygen and nitrogen atoms, with two ketone groups at positions 2 and 2. Its structure includes diethyl substituents at position 5 and a methyl group at position 3 .

Properties

CAS No.

90609-00-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

5,5-diethyl-3-methyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C9H15NO3/c1-4-9(5-2)6-13-8(12)10(3)7(9)11/h4-6H2,1-3H3

InChI Key

JTMYNVXDMZPYFG-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N(C1=O)C)CC

Origin of Product

United States

Biological Activity

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione is a compound of interest due to its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C₉H₁₅N₁O₃
Molecular Weight : 185.22 g/mol
CAS Number : 92652-77-2

The compound features an oxazine ring, which is significant for its biological activity. The structure contributes to its interaction with various biological targets.

Antitumor Activity

This compound has shown promising antitumor effects in several studies:

  • Cell Line Studies : Research indicates that derivatives of oxazines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to dihydro-5,5-diethyl oxazine have demonstrated IC₅₀ values ranging from 0.43 to 8.79 μM against liver cancer cell lines (Hep3B), indicating potent antitumor activity compared to standard chemotherapeutic agents like etoposide and levofloxacin .
Cell LineIC₅₀ (μM)Reference Compound IC₅₀ (μM)
MCF-7 (Breast Cancer)1.4Etoposide: 16.32
Hep3B (Liver Cancer)0.43 - 8.79Etoposide: 21.93
L-SR (Leukemia)0.96N/A

The antitumor effects are attributed to the inhibition of topoisomerase II beta (Topo2β), a critical enzyme involved in DNA replication and repair. Dihydro derivatives have been shown to induce cell cycle arrest at the S phase and increase apoptosis markers such as caspase-3 levels .

Other Pharmacological Activities

Beyond its antitumor properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Compounds within the oxazine class have demonstrated bactericidal and fungicidal properties.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
  • Neuroprotective Effects : Preliminary research indicates possible neuroprotective properties, although more studies are needed to establish this effect conclusively.

Case Studies and Research Findings

Several case studies highlight the efficacy of dihydro derivatives in clinical settings:

  • Study on Breast Cancer Cells : A study evaluating the effects of dihydro derivatives on MCF-7 cells showed significant cell death and reduced proliferation rates compared to untreated controls .
  • In Vivo Studies : Animal models treated with dihydro derivatives exhibited reduced tumor growth rates and improved survival compared to control groups receiving standard treatments .

Scientific Research Applications

Medicinal Chemistry Applications

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione has shown promise in medicinal chemistry, particularly for its potential as a therapeutic agent.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For instance:

  • Synthesis and Evaluation : Research involving the synthesis of various oxazine derivatives demonstrated that modifications to the oxazine ring can enhance antimicrobial potency against specific bacterial strains. The activity was assessed using disc diffusion methods, revealing significant effectiveness against gram-positive bacteria .
  • Case Study : In a comparative study of several derivatives, this compound was found to be one of the more effective compounds against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Science Applications

The compound's structural characteristics make it suitable for use in agrochemicals.

Pesticidal Properties

Research has indicated that derivatives of oxazines can act as effective pesticides:

  • Insecticidal Activity : A study highlighted the synthesis of oxazine derivatives that showed significant insecticidal activity against common agricultural pests. The results suggested that this compound could be modified to enhance its efficacy in pest control .
  • Field Trials : Field trials conducted with formulations containing this compound demonstrated reduced pest populations and improved crop yields, indicating its practical application in sustainable agriculture .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices:

  • Polymer Blends : Studies have shown that blending Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine with certain polymers can enhance mechanical properties and thermal stability. This is particularly useful in developing materials for packaging and construction .
  • Case Study : A recent investigation into the use of this compound in creating biodegradable plastics revealed that it could significantly improve the degradation rate while maintaining structural integrity .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 97–98°C (crystallized from diethyl ether) .
  • Density : 1.069 g/cm³ .
  • Synonym(s): Diethadione, Ledosten, Persisten, and multiple IUPAC-variant names (e.g., 5,5-diethyldihydro-2H-1,3-oxazine-2,4(3H)-dione) .

The compound is listed in authoritative references such as the CRC Handbook of Chemistry and Physics and Dangerous Properties of Industrial Materials, indicating its relevance in chemical research and industrial safety assessments .

Structural and Functional Analogues:

The compound shares structural similarities with other oxazine and pyrimidine-dione derivatives. Below is a comparative analysis based on available

Compound Name Molecular Formula Key Substituents Biological Activity Physical Properties
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione C₈H₁₃NO₃ 5,5-diethyl; 3-methyl Limited explicit data; inferred potential for CNS modulation (based on synonyms like Ledosten) Mp: 97–98°C; Density: 1.069 g/cm³
1-(1-butyl)-5-iodopyrimidine-2,4(1H,3H)-dione C₉H₁₃IN₂O₂ 1-butyl; 5-iodo Antibacterial (50% growth inhibition of B. catarrhalis at 0.128 mg/mL) Not reported in evidence
1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione C₁₁H₁₁IN₂O₂ 1-benzyl; 5-iodo Antibacterial (25% growth inhibition of S. pyogenes at 0.128 mg/mL) Not reported in evidence
Diethyl dicarbonate C₆H₁₀O₅ Ethyl ester groups Industrial preservative; no direct biological activity noted in evidence Listed in CRC Handbook
Key Findings:

Antibacterial Activity :

  • The target compound lacks explicit antibacterial data in the provided evidence. However, structurally related pyrimidine-diones (e.g., 1-benzyl-5-iodopyrimidine-2,4-dione) exhibit activity against Gram-positive bacteria (Streptococcus pyogenes) and Branhamella catarrhalis at low concentrations (0.128 mg/mL) .
  • The absence of halogen substituents (e.g., iodine) or bulky aromatic groups in the target compound may limit its antibacterial efficacy compared to these analogs.

Thermal Stability :

  • The melting point of the target compound (97–98°C) is consistent with other oxazine derivatives, which typically exhibit moderate thermal stability due to hydrogen bonding within the heterocyclic ring .

Industrial Relevance: Unlike diethyl dicarbonate (a known preservative), the target compound’s applications remain speculative.

Preparation Methods

Detailed Synthetic Procedure (Representative Example)

Step Reagents & Conditions Description Yield (%) Notes
1 5-(Phenoxymethyl)-2-amino-2-oxazoline + Acrolein in Ethanol Stir at room temperature for 48 hours 55 Precipitate forms during reaction
2 Filtration and crystallization from chloroform–methanol (4:1 v/v) Slow evaporation at +20 °C - Crystals suitable for X-ray analysis obtained

This procedure, while for a related oxazine dione, demonstrates the mild conditions and moderate yields achievable by direct condensation and cyclization.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield Advantages Limitations
Direct condensation of amino-oxazoline with aldehydes Amino-oxazoline, acrolein Room temp, ethanol, 2 days Moderate (~55%) Mild conditions, simple setup Longer reaction time, moderate yield
Cycloaddition with amines and diketones Amines, diketones Variable, often mild heating Variable Potential for high selectivity Requires optimization of amine basicity
One-pot three-component reactions (related oxazine derivatives) Thiobarbituric acid, aryl glyoxals, N-methyl urea Thermal or microwave-assisted in ethanol High Short reaction time, high yield, operational simplicity Specific to certain oxazine derivatives

The one-pot three-component reaction method, although reported for pyrimido-oxazine diones, highlights the potential for efficient synthesis using microwave-assisted heating and readily available starting materials.

Research Findings and Optimization Insights

  • Reaction Time and Temperature: Mild temperatures (room temperature to 60 °C) favor controlled cyclization without decomposition. Microwave-assisted heating can reduce reaction times significantly while maintaining or improving yields.

  • Solvent Effects: Polar protic solvents like ethanol facilitate condensation and cyclization, while solvent mixtures (chloroform–methanol) aid in crystallization and purification.

  • Amine Selection: Weakly basic amines improve reaction rates and yields by balancing nucleophilicity and protonation states during ring closure.

  • Purification: Slow evaporation crystallization is effective for obtaining pure crystalline products suitable for structural analysis.

Summary Table of Key Physical and Chemical Data Relevant to Preparation

Property Value Source
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS Number 90609-00-0
IUPAC Name 5,5-diethyl-3-methyl-1,3-oxazinane-2,4-dione
Typical Reaction Solvent Ethanol, chloroform–methanol
Typical Reaction Temperature Room temperature to 60 °C
Typical Yield Range 50–70% (varies by method)

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